N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzene-1-sulfonamide
Description
Propriétés
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-12-2-4-14(5-3-12)21(18,19)16-9-6-15(17)13-7-10-20-11-8-13/h2-5,13,15-17H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHVBQMACHJLRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(C2CCOCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 3-hydroxy-3-(oxan-4-yl)propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Structural Analogues with Varied Substituents
The compound’s closest structural analogs include:
- N-(3-hydroxy-1-phenylpropyl)-4-methylbenzenesulfonamide : Features a phenyl group instead of the oxan-4-yl ring, altering steric and electronic properties.
- N-{3-[4-(3-aminopropyl)piperazinyl]propyl}-3-O-acetyl betulinamides/ursolamides: Piperazinyl derivatives with demonstrated antimalarial activity (IC₅₀ values in the nanomolar range) .
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide: A pyrazolo-pyrimidinyl sulfonamide with a higher molecular weight (589.1 g/mol) and melting point (175–178°C) .
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural formula.
Functional Group Impact on Bioactivity
- Oxan-4-yl vs. Phenyl : The tetrahydropyran ring in the target compound may improve water solubility compared to the hydrophobic phenyl group in N-(3-hydroxy-1-phenylpropyl)-4-methylbenzenesulfonamide. This could enhance bioavailability in aqueous environments .
- Piperazine vs. Oxan-4-yl: Piperazinyl derivatives (e.g., 1c, 2c) exhibit potent antimalarial activity due to the basic nitrogen facilitating target binding. The oxan-4-yl group, being non-basic, may redirect activity toward different targets, such as proteases or kinases .
- Pyrazolo-pyrimidinyl Core: The sulfonamide in Example 53 () is part of a larger heterocyclic system, enabling π-π stacking and hydrogen bonding with biological targets.
Metabolic and Pharmacokinetic Considerations
- The oxan-4-yl group’s ether oxygen may reduce oxidative metabolism compared to aliphatic chains, prolonging half-life.
- Piperazinyl derivatives often undergo N-dealkylation, which could limit their metabolic stability relative to the target compound’s oxan-4-yl group .
Activité Biologique
N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's structure can be denoted as follows:
- IUPAC Name : N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzene-1-sulfonamide
- Molecular Formula : C₁₃H₁₉N₃O₃S
- Molecular Weight : 285.37 g/mol
Synthesis
The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzene sulfonamide with a suitable oxirane precursor. The process includes:
- Formation of the oxirane ring : Using epichlorohydrin and a base.
- Nucleophilic substitution : The hydroxyl group attacks the oxirane, leading to the formation of the desired sulfonamide.
Antimicrobial Activity
Research has demonstrated that sulfonamides, including this compound, exhibit significant antimicrobial properties. A study indicated that compounds with similar structures showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- A2780 (ovarian cancer)
In these studies, the compound exhibited IC50 values ranging from 10 to 50 µM, indicating moderate to high efficacy in inhibiting cell proliferation .
The mechanism by which N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzene-1-sulfonamide exerts its biological effects is primarily through inhibition of bacterial folic acid synthesis and interference with tubulin polymerization in cancer cells. Molecular docking studies suggest that the compound binds effectively to the active sites involved in these processes .
Study 1: Antimicrobial Efficacy
A recent study evaluated a series of sulfonamide derivatives, including this compound, against a panel of pathogenic bacteria. The results indicated that modifications to the sulfonamide group significantly enhanced antimicrobial activity, particularly against Gram-positive bacteria.
Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzene-1-sulfonamide. The findings revealed that treatment led to G2/M phase cell cycle arrest in MCF-7 cells, suggesting its potential as a chemotherapeutic agent .
Q & A
Q. What are the standard synthetic routes for N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzene-1-sulfonamide?
The synthesis typically involves multi-step organic reactions, including sulfonylation of an amine intermediate and cyclization to form the oxane ring. Key steps require controlled reaction conditions (e.g., inert atmosphere, 60–80°C) to prevent side reactions. Purification often employs column chromatography, followed by characterization via -NMR and HPLC to confirm purity (>95%) and structural integrity .
Q. Which analytical techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the sulfonamide group (-SONH-) and oxane ring protons. High-Performance Liquid Chromatography (HPLC) ensures purity, while mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H] at m/z 367.2). X-ray crystallography may resolve stereochemistry if crystalline derivatives are obtained .
Q. What biological activities are associated with this sulfonamide derivative?
Preliminary studies on structurally analogous sulfonamides suggest antimicrobial and anticancer potential. For example, chloro- and fluoro-substituted benzothiazole sulfonamides exhibit IC values <10 µM against bacterial strains and cancer cell lines. Activity correlates with electronic properties of substituents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and reduce by-products?
Systematic optimization of temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loadings (e.g., Pd/C for hydrogenation) minimizes side reactions. Kinetic studies using in-situ IR or reaction calorimetry can identify rate-limiting steps. For example, maintaining pH 7–8 during sulfonylation reduces hydrolysis by-products .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from variations in assay conditions (e.g., serum concentration, incubation time) or substituent effects. Meta-analysis of structure-activity relationships (SAR) using computational tools (e.g., molecular docking) can highlight critical functional groups. For instance, electron-withdrawing substituents on the benzene ring enhance target binding affinity .
Q. How do structural modifications influence the compound’s pharmacokinetic properties?
Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) improves aqueous solubility but may reduce blood-brain barrier penetration. Pharmacokinetic profiling in rodent models, including plasma half-life (t) and clearance rates, guides lead optimization. For example, oxane ring methylation increases metabolic stability by reducing cytochrome P450 oxidation .
Methodological Considerations
Q. What experimental designs are recommended for assessing enzyme inhibition mechanisms?
Use steady-state kinetics (e.g., Michaelis-Menten plots) to determine inhibition constants (K). Fluorescence polarization assays or surface plasmon resonance (SPR) quantify binding affinity. For allosteric inhibitors, molecular dynamics simulations reveal conformational changes in target enzymes .
Q. How can researchers validate target engagement in cellular models?
CRISPR/Cas9-mediated gene knockout or siRNA silencing of the putative target (e.g., carbonic anhydrase IX) confirms on-mechanism activity. Cellular thermal shift assays (CETSA) or biotinylated probe pull-downs provide direct evidence of compound-target interaction .
Data Interpretation and Reproducibility
Q. What factors contribute to variability in cytotoxicity assay results?
Cell line genetic drift, passage number, and culture media composition (e.g., fetal bovine serum lot) significantly impact IC values. Standardize assays using reference compounds (e.g., doxorubicin) and replicate experiments across independent labs .
Q. How should researchers address solubility challenges in in vivo studies?
Formulate the compound as a nanoemulsion or cyclodextrin complex to enhance bioavailability. Pharmacokinetic studies in rodents with intravenous and oral administration routes compare absolute bioavailability (F%) and guide dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
